molecular formula C10H20N2O2 B152916 tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate CAS No. 586961-34-4

tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate

Cat. No. B152916
M. Wt: 200.28 g/mol
InChI Key: PAXDIBGWURAVIH-YUMQZZPRSA-N
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Description

tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate is a compound with potential utility as a scaffold for chiral ligands and as a modified backbone unit for peptide nucleic acids (PNAs). Its optically active form is particularly valuable in the field of asymmetric synthesis and chiral chemistry .

Synthesis Analysis

The synthesis of tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate involves a practical method that starts with the aziridine opening of tosyl-activated cyclopentene aziridine followed by optical resolution of the racemic mixture with 10-camphorsulfonic acid (CSA). This method allows for the production of multigram quantities of both enantiomers without the need for chromatography . Another related synthesis involves an iodolactamization step to produce a highly functionalized intermediate, which is essential for the synthesis of potent CCR2 antagonists .

Molecular Structure Analysis

The molecular structure of tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate and its analogs have been studied using various techniques. For instance, the crystal structure of a related compound, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, has been determined to confirm the relative substitution of the cyclopentane ring, which is crucial for the synthesis of carbocyclic analogues of nucleotides .

Chemical Reactions Analysis

tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate can be involved in various chemical reactions. For example, the enzymatic kinetic resolution of a related tert-butyl phenylcarbamate was achieved using lipase-catalyzed transesterification, leading to optically pure enantiomers . Additionally, the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with different electrophiles followed by hydrolysis has been used to synthesize functionalized carbamates .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates have been extensively studied. For instance, the protonation sites and dissociation mechanisms of tert-butylcarbamates have been investigated in the context of tandem mass spectrometric assays for newborn screening, revealing insights into the stability of these compounds under different conditions . Vibrational frequency analysis using FT-IR, DFT, and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate has provided detailed information on the molecular vibrations and electronic structure of these compounds .

Scientific Research Applications

Environmental Impact and Fate of Similar Compounds

  • Synthetic phenolic antioxidants (SPAs), including similar tert-butyl compounds, have been widely used in various industrial products. Studies have focused on their environmental occurrence, human exposure, and potential toxicity, highlighting the need for research into less toxic and environmentally persistent alternatives (Liu & Mabury, 2020).

Decomposition and Biodegradation

  • Research into the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor suggests innovative methods for dealing with environmental pollutants, potentially relevant for similar tert-butyl compounds (Hsieh et al., 2011).
  • The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provide insights into microbial degradation pathways, which could be analogous to those for related tert-butyl carbamates (Thornton et al., 2020).

Bioseparation and Purification Technologies

  • Three-phase partitioning (TPP) is highlighted as an efficient and economical method for the separation and purification of bioactive molecules, which might be applicable to the purification of tert-butyl carbamates (Yan et al., 2018).

Metabolism and Toxicology

  • The metabolic hydrolysis of medicinal carbamates has been reviewed, providing insights into the relationship between molecular structure and metabolic stability. This information could be relevant for understanding the metabolism of tert-butyl ((1S,2S)-2-aminocyclopentyl)carbamate (Vacondio et al., 2010).

Applications in N-Heterocycle Synthesis

  • The use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines provides a methodological framework that could inspire the synthesis and application of tert-butyl carbamates in creating structurally diverse compounds (Philip et al., 2020).

properties

IUPAC Name

tert-butyl N-[(1S,2S)-2-aminocyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXDIBGWURAVIH-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589248
Record name tert-Butyl [(1S,2S)-2-aminocyclopentyl]carbamate
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Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate

CAS RN

365996-21-0, 586961-34-4
Record name rel-1,1-Dimethylethyl N-[(1R,2R)-2-aminocyclopentyl]carbamate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(1S,2S)-2-aminocyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-trans-N-Boc-1,2-cyclopentanediamine
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Synthesis routes and methods

Procedure details

A mixture of lithium granules (1.52 g, 226.6 mmol) and naphthalene (10.9 g, 85.0 mmol) in dry dimethoxyethane (350 mL) were stirred at room temperature for 2 h. The deep blue solution was then cooled to 0° C., a solution of 4 (10.0 g, 28.33 mmol) in dry dimethoxyethane (40 mL) was added dropwise over 20 min. The mixture was stirred at 0° C. for 5 h. The undissolved lithium was filtered off, and 1 N HCl solution (60 mL) was added to the filtrate. The organic layer was separated and extracted with 1 N HCl (50 mL×2). The aqueous layers were combined, extracted with diethyl ether (50 mL×3), and then basified with 2 N NaOH solution to pH 12-14. The aqueous solution was extracted with ethyl acetate (50 mL×5). Organic layers were combined, dried over Na2SO4, solvent was removed under vacuum to afford rac-1 as a colorless oil, which solidified under vacuum to a white solid (4.08 g, 72%). Rf=0.31 (hexanes/EtOAc 2:1). Mp 60-62° C. IR (film) 3301, 2967, 1689, 1526, 1453, 1390, 1365, 1250, 1170, 1045, 1020, 870, 781 cm−1. 1H NMR (300 MHz, CDCl3) δ 4.48 (s, hr, 1H), 3.48 (m, 1H), 2.99 (m, 1H), 2.14 (m, 1H), 1.98 (m, 1H), 1.70 (m, 2H), 1.45 (s, 9H), 1.38 (m, 2H). 13C NMR (75 MHz, CDCl3) δ 156.1, 78.9, 60.5, 59.4, 33.0, 30.9, 28.4, 20.7. HRMS (EI) m/z calcd for C10H21N2O2 [M+1]+ 201.1603, found 201.1632.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
4
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solid
Quantity
4.08 g
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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